Ethyl 4-fluoro-1-naphthoate
Overview
Description
Ethyl 4-fluoro-1-naphthoate is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol. It belongs to the class of fluoroaromatic compounds and is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the reaction of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-1-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoro-1-naphthoic acid.
Reduction: Reduction reactions can convert it to 4-fluoro-1-naphthol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-fluoro-1-naphthoic acid.
Reduction: 4-fluoro-1-naphthol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-1-naphthoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved in its action include inhibition of key signaling molecules and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-naphthoate
- Ethyl 4-bromo-1-naphthoate
- Ethyl 4-iodo-1-naphthoate
Uniqueness
Ethyl 4-fluoro-1-naphthoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 4-fluoronaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNLNEFNZMGNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=CC=CC=C21)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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